molecular formula C19H18N2O5S2 B2776144 3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide CAS No. 923387-30-8

3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide

Cat. No.: B2776144
CAS No.: 923387-30-8
M. Wt: 418.48
InChI Key: YJPAJIQMXWMZHD-UHFFFAOYSA-N
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Description

The compound “3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzylsulfonyl group, a 1,4-dioxino ring, and a benzo[1,2-d]thiazol ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can provide information about the relative configurations of the synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzylsulfonyl group might undergo reactions typical of sulfonyl compounds, while the 1,4-dioxino and benzo[1,2-d]thiazol rings might participate in reactions typical of their respective ring systems .

Scientific Research Applications

Anticonvulsant Activity

A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsions, with one particular compound offering 100% protection and significant anticonvulsive effects (Farag et al., 2012).

Antimicrobial and Antitubercular Properties

Another research synthesized novel sulfonyl derivatives with a 4-isopropyl thiazole base, showing moderate to significant antibacterial and antifungal activities. Some compounds were identified as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv (Kumar et al., 2013).

Anticancer and Antiproliferative Effects

Research into 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives found potent antiproliferative activity against various carcinoma cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for this activity (Chandrappa et al., 2008).

Enzyme Inhibition

A series of benzenesulfonamides incorporating various moieties were assayed for their ability to inhibit carbonic anhydrase isozymes, showing promising results against isoforms implicated in tumor growth and metastasis. These findings suggest potential therapeutic applications in targeting tumor-associated enzymes (Gawad et al., 2016).

Properties

IUPAC Name

3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c22-18(6-9-28(23,24)12-13-4-2-1-3-5-13)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h1-5,10-11H,6-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPAJIQMXWMZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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